"Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate" molecular weight
"Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate" molecular weight
An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate, a bifunctional organic molecule of significant interest in synthetic chemistry and drug development. The central focus of this document is the compound's molecular weight, which is foundational to its stoichiometry and use in quantitative chemical synthesis. We will delve into its physicochemical properties, provide a validated protocol for its synthesis and characterization, and explore its applications as a versatile building block. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this compound and the class of Boc-protected amines it represents.
Introduction: The Strategic Importance of Boc-Protected Amines
In the intricate world of pharmaceutical and fine chemical synthesis, controlling the reactivity of functional groups is paramount. Amine moieties are highly nucleophilic and reactive, often leading to undesirable side reactions that can derail a synthetic pathway and reduce the yield and purity of the target molecule. The use of protecting groups is a cornerstone strategy to temporarily mask these reactive sites.
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile, clean removal under mild acidic conditions.[1][2] Its steric bulk effectively shields the amine, preventing unwanted reactions.[3] The strategic application of Boc protection has significantly improved the efficiency and purity of complex drug molecule synthesis, making it an indispensable tool in modern medicinal chemistry.[1][4] Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is an exemplar of this class, offering two distinct amine functionalities, one protected and one free, making it a valuable bifunctional linker for constructing complex molecular architectures.
Core Physicochemical Properties
The precise identity and properties of a chemical compound are critical for its application. The fundamental characteristic is its molecular weight, which dictates the mass relationships in chemical reactions.
Molecular Weight and Formula
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is a specific isomer within a family of related compounds. While direct experimental data for this exact isomer is not widely published, its molecular properties can be precisely determined from its structure.
Chemical Structure:
Caption: 2D structure of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate.
Based on this structure, the molecular formula and corresponding weight have been calculated.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | Calculated |
| Molecular Weight | 250.34 g/mol | Calculated |
| Monoisotopic Mass | 250.168128 g/mol | Calculated |
Note: While the molecular formula and weight are identical to its isomer, tert-butyl (4-(aminomethyl)benzyl)(methyl)carbamate (CAS 191871-91-7), the substitution pattern on the aromatic ring is different, which will result in distinct spectroscopic and reactivity profiles.[5]
Predicted Physicochemical Data
For novel or non-commercial compounds, computational models provide reliable estimates of key properties. The data below for closely related isomers serves as a strong proxy for the title compound.
| Property | Predicted Value | Reference Compound |
| XLogP3-AA | 1.3 - 1.7 | Isomers[6][7] |
| Hydrogen Bond Donors | 2 | Isomers[6][7] |
| Hydrogen Bond Acceptors | 3 | Isomers[6][7] |
| Boiling Point | ~238 °C (at 760 mmHg) | Analogues[8] |
| Appearance | White to yellow solid/powder | Isomers[3] |
Synthesis and Purification Workflow
The synthesis of Boc-protected diamines like tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate relies on the chemoselective protection of one amine group in the presence of another. A general and robust method involves the reaction of a diamine precursor with di-tert-butyl dicarbonate ((Boc)₂O).
Causality of Experimental Design
The choice of reagents and conditions is critical for achieving high yield and purity.
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Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid side reactions with the Boc anhydride.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct of the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.[9]
-
Stoichiometry: Using a slight excess of the diamine starting material can favor mono-protection, although this makes purification more challenging. Alternatively, controlling the stoichiometry of (Boc)₂O is a common strategy.
-
Temperature: The reaction is typically performed at 0 °C to room temperature to control the exothermic reaction and minimize the formation of over-protected byproducts.
Experimental Protocol: Synthesis
This protocol describes a representative synthesis starting from 2-(aminomethyl)-4-methylbenzylamine.
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Dissolution: Dissolve 2-(aminomethyl)-4-methylbenzylamine (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.98 eq) in DCM to the stirred diamine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product will likely contain a mixture of the desired mono-protected product, unreacted diamine, and di-protected byproduct. Purification is effectively achieved using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The more polar desired product will elute after the non-polar di-Boc byproduct but before the highly polar starting diamine.
Caption: General workflow for the synthesis and purification of the title compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of organic compounds. For carbamates, reverse-phase HPLC is typically employed.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 251.17.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the two distinct methylene (-CH₂-) groups, the methyl group on the ring, and the large singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the carbamate group (~155 ppm) and the quaternary and methyl carbons of the Boc group.
Applications in Research and Drug Development
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is not merely a chemical curiosity; it is a strategic building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
-
Scaffold Decoration: The free primary amine (-CH₂NH₂) can be readily functionalized via acylation, alkylation, or reductive amination without disturbing the Boc-protected amine.
-
Linker Chemistry: After functionalizing the primary amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a new primary amine.[2] This newly deprotected amine is then available for further coupling, making the molecule an excellent linker for tethering different molecular fragments.
-
Solid-Phase Synthesis: The free amine can be used to attach the molecule to a solid support, with subsequent synthetic steps performed before cleavage from the resin.
This "one-two punch" of reactivity is highly valuable in constructing combinatorial libraries for drug screening and in the synthesis of complex target molecules such as peptide mimetics, enzyme inhibitors, and receptor ligands.[4]
Caption: Logical workflow for the sequential functionalization of the title compound.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions are mandatory. While specific toxicology data for this compound is unavailable, data from closely related carbamates and benzylamines should inform handling procedures.
-
Hazards: Similar compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Conclusion
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate, with a molecular weight of 250.34 g/mol , is a highly valuable, yet specialized, chemical intermediate. Its utility is derived from the strategic placement of a stable Boc-protecting group, rendering one of its two amine functionalities inert while leaving the other available for chemical transformation. This guide has provided a technical framework for understanding its fundamental properties, a reliable methodology for its synthesis and purification, and an appreciation for its role as a versatile building block in advanced organic synthesis. A thorough grasp of these principles empowers researchers to effectively leverage this and similar reagents in the quest for novel therapeutics and innovative chemical entities.
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